molecular formula C16H13ClN2O2 B5573421 5-chloro-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide

5-chloro-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide

Cat. No.: B5573421
M. Wt: 300.74 g/mol
InChI Key: BATMYHXWJZEJLP-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a cyanomethyl group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-(cyanomethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 5-chloro-N-[4-(aminomethyl)phenyl]-2-methoxybenzamide.

    Substitution: Formation of 5-azido-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide.

Scientific Research Applications

5-chloro-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[4-(aminomethyl)phenyl]-2-methoxybenzamide
  • 5-azido-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide
  • 5-chloro-2-methoxybenzoic acid

Uniqueness

5-chloro-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide is unique due to the presence of both a chloro and a cyanomethyl group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

5-chloro-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-21-15-7-4-12(17)10-14(15)16(20)19-13-5-2-11(3-6-13)8-9-18/h2-7,10H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATMYHXWJZEJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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